![molecular formula C17H15F2N3O2 B2419514 N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide CAS No. 1385272-76-3](/img/structure/B2419514.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

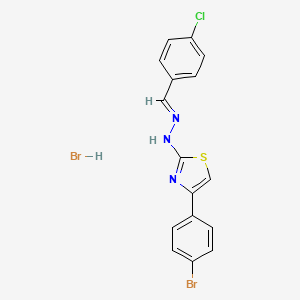

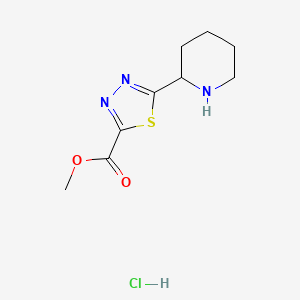

“N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is a chemical compound . It is also known as 2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide . The CAS Number of this compound is 566926-23-6 .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is C17H15F2N3O2. The molecular weight of this compound is 331.323.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical form of “N-[Cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide” is a powder . The storage temperature is room temperature .科学的研究の応用

Anticancer Applications

Pyrido[2,3-d]pyrimidines have shown promise as potential anticancer agents. Their structural diversity allows for targeted modifications, leading to compounds with selective activity against specific cancer types. Notably, palbociclib , a cyclin-dependent kinase (CDK) inhibitor used in breast cancer treatment, contains a pyrido[2,3-d]pyrimidine scaffold . Researchers continue to explore novel derivatives for improved efficacy and reduced side effects.

Anti-inflammatory Properties

The cyano group in pyrido[2,3-d]pyrimidines contributes to their anti-inflammatory activity. For instance, dilmapimod , a pyrido[2,3-d]pyrimidine-based compound, has shown potential against rheumatoid arthritis . Its ability to modulate inflammatory pathways makes it an interesting candidate for further investigation.

Synthetic Routes

The synthesis of pyrido[2,3-d]pyrimidines involves diverse methods. One notable approach is the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline using Raney Ni 70% in acetic acid . Additionally, N-alkylation at specific positions enhances their biological activity .

特性

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-4-pyridin-3-yloxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O2/c18-12-5-6-14(15(19)9-12)16(10-20)22-17(23)4-2-8-24-13-3-1-7-21-11-13/h1,3,5-7,9,11,16H,2,4,8H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIAIOWGGNDGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2419433.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)

![4-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2419436.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2419440.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)